

Structural Profiling & Synthetic Utility of 5-Bromo-3-Iodo-4-Methoxy-7-Azaindole

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Compound of Interest

Compound Name: *5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine*

Cat. No.: *B12639654*

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Executive Summary

The molecule **5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine** (hereafter referred to as BMI-7A) represents a highly functionalized "privileged scaffold" in kinase inhibitor discovery. It combines the bioisosteric properties of the 7-azaindole core (mimicking the purine ring of ATP) with three distinct vectors for chemical diversification:

- **C3-Iodide:** A highly reactive handle for low-temperature cross-couplings (Sonogashira, Suzuki).
- **C5-Bromide:** A robust electrophile requiring elevated activation energies, allowing for orthogonal functionalization relative to C3.
- **C4-Methoxy:** An electron-donating group (EDG) that modulates the basicity of the pyridine ring and solubility, while blocking the C4 position from metabolic oxidation.

Structural Deconstruction & Spectroscopic Signature

Understanding the electronic environment of BMI-7A is critical for predicting its reactivity and interpreting analytical data.

Electronic Architecture

The 7-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.

- **C3 Position:** Naturally nucleophilic; the presence of Iodine enhances spin-orbit coupling but renders the position susceptible to metal-halogen exchange.
- **C4 Position:** The methoxy group donates electron density into the pyridine ring via resonance, partially counteracting the electron-withdrawing effect of the N7 nitrogen. This shielding effect is observable in NMR shifts of adjacent protons.
- **C5 Position:** The bromine atom provides steric bulk and a halogen-bond acceptor site. It is less reactive than the C3-iodide due to the stronger C-Br bond and the electron-poor nature of the pyridine ring.

Predicted NMR Profile (d6-DMSO)

The substitution pattern leaves only two aromatic protons, simplifying the spectrum but requiring precise assignment.

Proton	Position	Multiplicity	Approx.[1][2] Shift ()	Structural Logic
NH	N1	br s	12.0 - 12.5	Typical indole NH; deshielded by aromatic current and H-bonding.
H6	C6	s	8.2 - 8.4	The only pyridine proton. Deshielded by N7 and C5-Br. Appears as a sharp singlet.
H2	C2	s (or d, Hz)	7.6 - 7.8	Pyrrole proton. Deshielded by N1. Coupling to NH may be visible in dry DMSO.
OMe	C4-O-CH	s	3.9 - 4.1	Characteristic methoxy singlet.

Mass Spectrometry & Crystallography

- MS (ESI+): The molecule displays a distinct isotopic pattern due to Bromine (: 1:1).
 - M+H: Expect twin peaks separated by 2 Da.
 - Fragmentation: Loss of methyl radical (

) or Iodine (

) are common high-energy pathways.

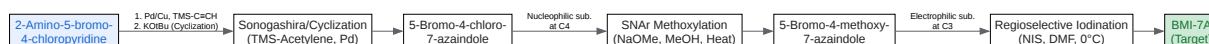
- X-Ray Considerations: Expect Halogen Bonding. The C3-I and C5-Br atoms often form directional non-covalent interactions with carbonyl oxygens or nitrogens in the crystal lattice (or protein active sites), stabilizing the complex.

Synthetic Architecture

The synthesis of BMI-7A is non-trivial due to the need for correct regiocontrol. Direct halogenation of 4-methoxy-7-azaindole is possible but often leads to mixtures. The most robust industrial route builds the pyridine ring first.

Optimal Synthetic Route

The "Pyridine-First" strategy ensures the C5-Bromine is installed early, avoiding competition with the labile C3-Iodine.



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Figure 1: The "Pyridine-First" synthetic pathway minimizes regioselectivity errors by installing the robust C5-bromide on the starting material and the labile C3-iodide in the final step.

Key Experimental Protocol: C3-Iodination

Context: This is the final step to generate BMI-7A from 5-bromo-4-methoxy-7-azaindole.

- Dissolution: Dissolve 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).
- Cooling: Cool the solution to 0°C under an inert atmosphere (or Ar).

- Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by LCMS (Look for M+126 shift).
- Quench: Pour into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
- Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

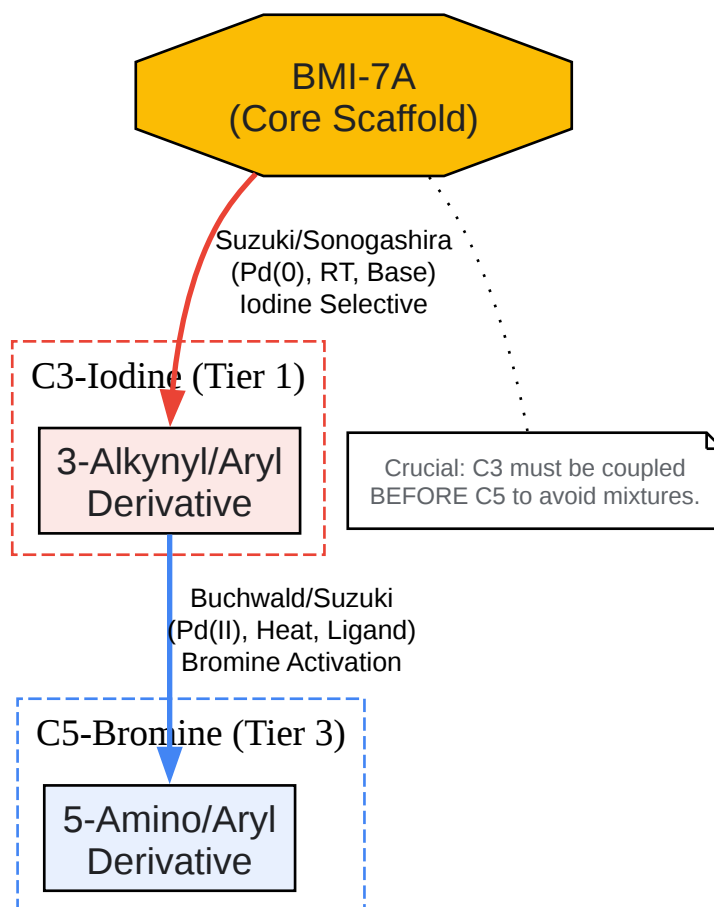
Reactivity & Orthogonal Functionalization

The power of BMI-7A lies in the Chemoselectivity Hierarchy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, allowing for sequential cross-coupling reactions without protecting groups.

The Reactivity Hierarchy

- Tier 1 (High Reactivity): C3-Iodine. Reacts at Room Temperature (RT) to 50°C.
 - Preferred Reactions: Sonogashira (alkynes), Suzuki (boronic acids).^[3]
 - Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Tier 2 (Medium Reactivity): N1-Proton. Acidic (pKa < 10).
 - Preferred Reactions: Alkylation, Sulfonylation.
 - Note: Often protected (e.g., SEM, Boc) before Tier 3 reactions to prevent catalyst poisoning.
- Tier 3 (Low Reactivity): C5-Bromine. Reacts at >80°C.

- Preferred Reactions: Suzuki (aryl), Buchwald-Hartwig (amines).
- Catalyst: Pd
(dba)
+ XPhos/Buchwald ligands.



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Figure 2: Orthogonal reactivity map. The C3-Iodide is the "gatekeeper" transformation; it must be utilized first to maintain chemoselectivity.

References

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